Cas no 477498-02-5 (5-bromo-N-{2-(2-cyanoethyl)sulfanylphenyl}thiophene-2-carboxamide)

477498-02-5 structure
Nom du produit:5-bromo-N-{2-(2-cyanoethyl)sulfanylphenyl}thiophene-2-carboxamide
Numéro CAS:477498-02-5
Le MF:C14H11BrN2OS2
Mégawatts:367.283939599991
CID:6410862
PubChem ID:5188706
5-bromo-N-{2-(2-cyanoethyl)sulfanylphenyl}thiophene-2-carboxamide Propriétés chimiques et physiques
Nom et identifiant
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- 5-bromo-N-{2-(2-cyanoethyl)sulfanylphenyl}thiophene-2-carboxamide
- SR-01000009246
- 5-bromo-N-[2-(2-cyanoethylsulfanyl)phenyl]thiophene-2-carboxamide
- AKOS024600262
- F0806-0863
- SR-01000009246-1
- 5-bromo-N-{2-[(2-cyanoethyl)sulfanyl]phenyl}thiophene-2-carboxamide
- 5-bromo-N-(2-((2-cyanoethyl)thio)phenyl)thiophene-2-carboxamide
- 477498-02-5
- 2-Thiophenecarboxamide, 5-bromo-N-[2-[(2-cyanoethyl)thio]phenyl]-
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- Piscine à noyau: 1S/C14H11BrN2OS2/c15-13-7-6-12(20-13)14(18)17-10-4-1-2-5-11(10)19-9-3-8-16/h1-2,4-7H,3,9H2,(H,17,18)
- La clé Inchi: SGEOOSBBEKLBHJ-UHFFFAOYSA-N
- Sourire: C1(C(NC2=CC=CC=C2SCCC#N)=O)SC(Br)=CC=1
Propriétés calculées
- Qualité précise: 365.94962g/mol
- Masse isotopique unique: 365.94962g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 20
- Nombre de liaisons rotatives: 5
- Complexité: 385
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 4
- Surface topologique des pôles: 106Ų
Propriétés expérimentales
- Dense: 1.59±0.1 g/cm3(Predicted)
- Point d'ébullition: 442.7±45.0 °C(Predicted)
- Le PKA: 11.38±0.70(Predicted)
5-bromo-N-{2-(2-cyanoethyl)sulfanylphenyl}thiophene-2-carboxamide PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0806-0863-25mg |
5-bromo-N-{2-[(2-cyanoethyl)sulfanyl]phenyl}thiophene-2-carboxamide |
477498-02-5 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0806-0863-2μmol |
5-bromo-N-{2-[(2-cyanoethyl)sulfanyl]phenyl}thiophene-2-carboxamide |
477498-02-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0806-0863-2mg |
5-bromo-N-{2-[(2-cyanoethyl)sulfanyl]phenyl}thiophene-2-carboxamide |
477498-02-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0806-0863-5mg |
5-bromo-N-{2-[(2-cyanoethyl)sulfanyl]phenyl}thiophene-2-carboxamide |
477498-02-5 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0806-0863-30mg |
5-bromo-N-{2-[(2-cyanoethyl)sulfanyl]phenyl}thiophene-2-carboxamide |
477498-02-5 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0806-0863-20mg |
5-bromo-N-{2-[(2-cyanoethyl)sulfanyl]phenyl}thiophene-2-carboxamide |
477498-02-5 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0806-0863-10μmol |
5-bromo-N-{2-[(2-cyanoethyl)sulfanyl]phenyl}thiophene-2-carboxamide |
477498-02-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0806-0863-4mg |
5-bromo-N-{2-[(2-cyanoethyl)sulfanyl]phenyl}thiophene-2-carboxamide |
477498-02-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0806-0863-10mg |
5-bromo-N-{2-[(2-cyanoethyl)sulfanyl]phenyl}thiophene-2-carboxamide |
477498-02-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0806-0863-1mg |
5-bromo-N-{2-[(2-cyanoethyl)sulfanyl]phenyl}thiophene-2-carboxamide |
477498-02-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
5-bromo-N-{2-(2-cyanoethyl)sulfanylphenyl}thiophene-2-carboxamide Littérature connexe
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Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
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2. Book reviews
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Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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5. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
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